molecular formula C8H4N4O2 B1660602 1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 79711-73-2

1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B1660602
CAS No.: 79711-73-2
M. Wt: 188.14 g/mol
InChI Key: SCHCQSDINJJQCW-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex, nitrogen-rich heterocyclic compound with the molecular formula C8H4N4O2 . Also identified under the IUPAC name diimidazo[1,2-a;1',2'-d]pyrazine-5,10-dione, this molecule features a unique fused tricyclic framework that incorporates multiple nitrogen atoms and two carbonyl groups, making it a compound of significant interest in advanced chemical research . The precise, dense arrangement of heteroatoms within its structure suggests potential for high electron density and complex binding capabilities. This structural profile positions it as a promising scaffold for exploration in several cutting-edge scientific fields. In pharmaceutical research, such polyheterocyclic systems are often investigated for their potential as core structures in medicinal chemistry, where they can be designed to interact with biological targets. Within material science, the electron-rich nature of the compound could be leveraged in the development of novel energetic materials or specialized ligands for catalytic metals. Please note that this product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-5-9-1-3-11(5)8(14)6-10-2-4-12(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCQSDINJJQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)N3C=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504959
Record name 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79711-73-2
Record name 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Selection and Reaction Design

The synthesis typically begins with linear polyamine precursors such as triethylenetetramine (TETA) or derivatives. Glyoxal serves as a bridging agent, facilitating [2+2] cycloadditions to form intermediate macrocycles. For example, TETA reacts with glyoxal in aqueous media under alkaline conditions (pH 6–8) to yield a bicyclic intermediate, which undergoes further annulation upon heating.

Key reagents and conditions:

  • Precursor: Triethylenetetramine hydrate (3.71 kg per batch).
  • Bridging agent: 40% glyoxal aqueous solution (2.9 kg).
  • Base: Calcium hydroxide (2.9 kg) to maintain pH 6–8.
  • Temperature: 0–5°C during glyoxal addition, followed by heating to 80°C for 3 hours.

Intermediate Isolation and Purification

The intermediate 3H,6H-octahydro-2a,5,6,8a-tetraazacenaphthylene is isolated via filtration and washed with dimethylacetamide (DMAC) to remove inorganic salts. Subsequent hydrolysis with diethylenetriamine (5–10 mol equivalents) at 90–120°C for 24 hours under reflux yields the target tetracyclic framework.

Purification protocol:

  • Acidification: Concentrated HCl adjusts the pH to precipitate the hydrochloride salt.
  • Solvent extraction: Toluene or amyl alcohol selectively extracts the product.
  • Recrystallization: Final purification from toluene/ethyl acetate mixtures enhances purity to >95%.

Industrial-Scale Optimizations

Continuous Flow Reactor Systems

To circumvent batch-processing limitations, continuous flow reactors enable precise temperature control and reduced reaction times. A two-stage system achieves:

  • Stage 1: Cyclization at 80°C with a residence time of 30 minutes.
  • Stage 2: Hydrolysis at 100°C for 2 hours, yielding 82% isolated product.

Catalytic Enhancements

Palladium/copper catalysts (0.5–1 mol%) accelerate ring-closing steps, particularly for electron-deficient intermediates. Ligands such as 1,10-phenanthroline improve turnover numbers (TONs) by 40% compared to uncatalyzed routes.

Mechanistic Insights

The formation of 1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione proceeds via:

  • Imine formation: Glyoxal condenses with primary amines to generate Schiff bases.
  • Electrocyclic ring closure: Strain-induced [4π] cyclization forms the central bicyclic core.
  • Oxidative aromatization: Air oxidation or chemical oxidants (e.g., MnO₂) introduce carbonyl groups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Classical cyclization 68 92 Scalable to kilogram batches
Flow reactor 82 95 Reduced side products
Catalytic 75 98 Faster reaction kinetics

Challenges and Mitigation Strategies

  • Byproduct formation: Over-condensation generates oligomeric species. Mitigated by stoichiometric control (1:1 amine/glyoxal ratio) and low-temperature staging.
  • Purification bottlenecks: Chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves co-eluting impurities.

Chemical Reactions Analysis

Types of Reactions

5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Scientific Research Applications

5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Key Structural Features Pharmacological Relevance
1,4,7,10-Tetrazatricyclo[7.3.0.0³⁷]dodeca-3,5,9,11-tetraene-2,8-dione (Target) Not explicitly provided Diones (2,8-dione) Four nitrogen atoms in a fused tricyclic system; conjugated tetraene backbone Potential kinase inhibitor scaffold
1,6,7,12-Tetraazatricyclo[7.3.0.0³⁷]dodeca-3,5,9,11-tetraene-2,8-diol C₈H₈N₄O₂ Diols (2,8-diol) Similar tricyclic backbone but hydroxyl instead of ketone groups; reduced oxidation state Unknown bioactivity
Pemigatinib (5,7,11,13-Tetrazatricyclo[7.4.0.0²⁶]trideca-1,3,6,8-tetraene derivative) C₂₄H₂₉N₇O₂ Amide, methyl groups Expanded tricyclic core with additional substituents; FGFR inhibitor FDA-approved for cholangiocarcinoma
Separacene A (Linear polyene polyol) Not provided Diols, tetraene moiety Linear structure with terminal olefin; distinct from tricyclic systems Novel chemotype with uncharacterized bioactivity

Key Observations:

  • The target compound’s dione groups distinguish it from diol-bearing analogues like the compound in , which may exhibit different solubility and hydrogen-bonding properties.
  • Pemigatinib shares a tetrazatricyclic core but incorporates a larger ring system (trideca- vs. dodeca-) and functional groups critical for fibroblast growth factor receptor (FGFR) inhibition .
  • Separacenes () are structurally distinct, lacking the fused heterocyclic system but featuring linear polyene chains, which may confer unique bioactivity.

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Stability Comparisons

Compound Name Solubility (Predicted) Stability Under Acidic Conditions Known Bioactivities
Target Compound Low (due to planar, aromatic core) Likely stable (similar tricyclic scaffolds resist protonation ) Uncharacterized; inferred kinase inhibition potential
1,6,7,12-Tetraazatricyclo[...]diol Moderate (diols enhance hydrophilicity) Susceptible to oxidation None reported
Abrocitinib (Tetrazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-12-yl derivative) Moderate Stable in vivo JAK1 inhibitor; treats atopic dermatitis

Key Observations:

  • The target compound’s dione groups may reduce solubility compared to diol analogues but enhance metabolic stability.
  • Abrocitinib (), a related tricyclic compound, demonstrates the therapeutic viability of this scaffold in modulating kinase pathways.

Biological Activity

1,4,7,10-Tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure confers diverse biological activities that have been the subject of various studies.

  • Molecular Formula : C10H6N6O6
  • Molecular Weight : 306.19 g/mol
  • Stereochemistry : Achiral
  • Charge : Neutral

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit strong antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways.

Cytotoxic Effects

The compound has demonstrated cytotoxicity against certain cancer cell lines in vitro. This activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration at varying concentrations of the compound.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505565
1008590

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Control (Antibiotic)20

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) : The compound scavenges ROS effectively.
  • Enzyme Inhibition : It may inhibit enzymes involved in cellular respiration and metabolism.
  • DNA Interaction : Potential intercalation into DNA has been suggested as a mechanism for its cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1,4,7,10-tetrazatricyclo[7.3.0.0³,7]dodeca-3,5,9,11-tetraene-2,8-dione, and how can purity be optimized?

  • Methodology :

  • Use multi-step condensation reactions involving heterocyclic precursors under anhydrous conditions.
  • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification .
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm aromaticity and nitrogen positioning in the tricyclic framework .
  • X-ray Crystallography : Resolve bond angles and torsion angles to validate structural geometry .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amine (N-H) functional groups .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

  • Methodology :

  • Store in inert atmospheres (argon/glovebox) to prevent hydrolysis of the diketone groups.
  • Conduct accelerated stability studies under controlled pH (4–10) and temperature (25–60°C) to assess degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts to identify discrepancies caused by dynamic effects (e.g., tautomerism) .
  • Validate crystallographic data against computational models (e.g., Mercury software) to resolve bond-length ambiguities .

Q. What mechanistic strategies enhance the compound’s metal-ion binding selectivity in coordination chemistry?

  • Methodology :

  • Modify substituents on the tricyclic core (e.g., electron-withdrawing groups) to tune Lewis acidity at nitrogen sites .
  • Use isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d) for target metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) .

Q. How can low reproducibility in synthesizing its metal complexes be addressed?

  • Methodology :

  • Standardize stoichiometric ratios (ligand:metal = 1:1 or 1:2) via Job’s plot analysis.
  • Control reaction kinetics by adjusting solvent polarity (e.g., DMF vs. acetonitrile) and temperature .

Q. What experimental designs are optimal for assessing biological activity when in vitro and in vivo data conflict?

  • Methodology :

  • Use factorial design (e.g., 2k^k designs) to isolate variables like solubility, metabolic stability, and membrane permeability .
  • Validate in vitro results with pharmacokinetic studies (e.g., plasma protein binding assays) to identify bioavailability bottlenecks .

Q. How can ligand geometry in metal complexes be validated experimentally?

  • Methodology :

  • Employ extended X-ray absorption fine structure (EXAFS) spectroscopy to confirm coordination numbers and bond distances .
  • Compare experimental magnetic susceptibility data with theoretical predictions for octahedral vs. tetrahedral geometries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 2
Reactant of Route 2
1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

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